BenchChemオンラインストアへようこそ!

1-Methylindazole

Computational Chemistry Physical Organic Chemistry Tautomerism

Procurement specialists should prioritize 1-Methylindazole (CAS 13436-48-1) to eliminate tautomeric ambiguity found in unsubstituted indazole. Its N1-methylation confers a 3.2 kcal/mol thermodynamic stability advantage over the 2-methyl isomer, ensuring synthetic reproducibility and >25,000-fold selectivity in MAO-B inhibitor scaffolds. As the key intermediate for Granisetron (Impurity D), pharmaceutical buyers must source material with ≤0.1% regioisomer content. This locked 1H-tautomer simplifies analytical method development and is essential for achieving subnanomolar kinase inhibitor potency.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 13436-48-1
Cat. No. B079620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindazole
CAS13436-48-1
Synonyms1-methylindazole
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=N1
InChIInChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3
InChIKeyCSUGQXMRKOKBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindazole (CAS 13436-48-1): A Stable N1-Methylated Indazole Scaffold for Pharmaceutical Synthesis and Kinase Inhibitor Development


1-Methylindazole (1-methyl-1H-indazole, CAS 13436-48-1) is an N1-methylated heterocyclic aromatic compound with the molecular formula C8H8N2 and molecular weight 132.16 g/mol [1]. This colorless to pale yellow crystalline solid (mp 51-61°C) belongs to the indazole family—bicyclic compounds formed by fusion of benzene with the pyrazole ring [2]. Unlike its parent indazole, which exists as a mixture of 1H- and 2H-tautomers, N1-methylation locks the compound exclusively in the 1H-tautomeric configuration, eliminating tautomeric ambiguity and conferring distinct physicochemical and pharmacological properties [2]. The compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold in kinase inhibitors and as a key intermediate in the industrial synthesis of the antiemetic drug Granisetron [3].

Why 1-Methylindazole Cannot Be Substituted by Generic Indazole or Alternative Methylindazole Isomers


Scientific and industrial users cannot simply interchange 1-methylindazole with unsubstituted indazole or the 2-methylindazole isomer due to quantifiable differences in thermodynamic stability, biological target engagement, and synthetic accessibility. The 1-methylindazole isomer is thermodynamically more stable than 2-methylindazole by 3.2 kcal/mol in free energy calculations (3.6 kcal/mol with entropy correction at the MP2/6-31G* level) [1]. This stability difference directly impacts synthetic yields and product consistency in industrial processes. Furthermore, the regiochemistry of methylation (N1 versus N2) dictates biological activity: N1-methylation is essential for achieving subnanomolar potency in specific kinase inhibitor scaffolds and high selectivity in enzyme inhibition (>25000-fold), while N2-methylation or unsubstituted indazole produce markedly different pharmacological profiles [2]. In pharmaceutical manufacturing, substitution with impure or incorrect regioisomers introduces analytical challenges, as the 2-methylindazole isomer is a known process-related impurity that must be rigorously controlled to ≤0.1% in API intermediates [3]. The absence of tautomeric equilibration in 1-methylindazole also simplifies reaction optimization and quality control compared to unsubstituted indazole, which exists in multiple tautomeric forms depending on solvent conditions.

Quantitative Comparative Evidence: 1-Methylindazole Differentiation from Closest Analogs


Thermodynamic Stability Advantage: 1-Methylindazole vs. 2-Methylindazole Isomer

1-Methylindazole exhibits a significant thermodynamic stability advantage over its regioisomer 2-methylindazole. Free energy calculations at the MP2/6-31G* level of theory demonstrate that 1-methylindazole is more stable than 2-methylindazole by 3.2 kcal/mol in terms of free energy, with the energy difference increasing to 3.6 kcal/mol when thermal energy correction and entropy effects are incorporated [1]. This stability difference translates to a predicted equilibrium ratio strongly favoring the 1-methyl isomer, which directly impacts synthetic yields and the feasibility of industrial-scale preparation. In contrast, unsubstituted indazole exhibits a smaller stability differential between 1H- and 2H-tautomers (2.3 kcal/mol favoring 1H-indazole) [1], indicating that N1-methylation not only eliminates tautomeric ambiguity but also reinforces the thermodynamic preference for the 1-substituted configuration.

Computational Chemistry Physical Organic Chemistry Tautomerism Process Chemistry

MAO-B Enzyme Inhibition Potency and Selectivity: N1-Methylindazole Carboxamide Derivative

The N1-methylindazole scaffold, when incorporated into a 5-carboxamide derivative, demonstrates exceptional potency and selectivity in monoamine oxidase B (MAO-B) inhibition that is not achievable with alternative heterocyclic cores. The compound N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) exhibited an IC50 value of 0.386 nM against human MAO-B with >25000-fold selectivity over MAO-A [1]. In contrast, the direct indole analog N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) showed an IC50 of 0.227 nM but with only >5700-fold selectivity versus MAO-A [1]. Furthermore, the unsubstituted indazole analog N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (PSB-1434) showed significantly reduced potency with an IC50 of 1.59 nM against human MAO-B [1]. This data establishes that N1-methylation of the indazole core is a critical structural determinant for achieving the optimal combination of subnanomolar potency and extreme (>25000-fold) isoform selectivity.

Medicinal Chemistry Enzyme Inhibition Monoamine Oxidase B Neurological Disorders

Akt Kinase Inhibition: Impact of C3-Methylation on Indazole Scaffold Potency

Within the indazole-pyridine series of Akt kinase inhibitors, structural modifications to the indazole core produce quantifiable changes in target binding affinity. The bidentate hinge-binding indazole scaffold (compound 21) displayed an Akt inhibition Ki value of 1.0 nM [1]. Addition of a non-polar methyl group at the C-3 position of the indazole ring yielded methylindazole 22 (A-443654), which demonstrated a Ki value of 0.16 nM against Akt—representing a 6.25-fold improvement in binding affinity and the most potent Akt inhibitor reported for this series at the time of publication [1]. In cellular assays, A-443654 exhibited antiproliferative activity against MiaPaCa-2 pancreatic cancer cells with an IC50 of 100 nM, approximately 3-fold better than the reference compound staurosporine [1]. This data demonstrates that strategic methylation of the indazole core (at either N1 or C3 positions) is a validated approach for enhancing kinase inhibitor potency by optimizing Van der Waals interactions within the ATP-binding pocket.

Kinase Inhibitor Cancer Therapeutics Akt/PKB Pathway Structure-Activity Relationship

Pharmaceutical Intermediate Purity Requirements: 1-Methylindazole-3-carboxylic Acid for Granisetron Synthesis

1-Methylindazole-3-carboxylic acid (CAS 50890-83-0), a derivative of 1-methylindazole, serves as the critical intermediate in the industrial synthesis of Granisetron hydrochloride, a serotonin 5-HT3 receptor antagonist antiemetic drug [1]. The pharmaceutical specification for this intermediate requires purity exceeding 99%, with strict limits on related substances including indazole acid and 2-methylindazole acid as process-related impurities [1]. The 2-methylindazole isomer represents a particularly significant impurity concern, as its formation during synthesis necessitates careful chromatographic separation and analytical monitoring. The global demand for this intermediate is directly linked to Granisetron production volumes for managing chemotherapy-induced and postoperative nausea and vomiting [1]. In analytical quality control laboratories, 1-methylindazole-3-carboxylic acid also serves as Granisetron Impurity D for method validation and impurity profiling [1], creating a dual-market demand structure.

Pharmaceutical Manufacturing API Intermediate Quality Control Granisetron Synthesis

Synthetic Accessibility: Copper-Catalyzed Cyclization for N1-Methylindazole Ring Formation

The industrial-scale synthesis of N1-methylindazole-containing drug candidates has been optimized through copper-catalyzed cyclization methodology. In the development of a MET kinase inhibitor, a copper-catalyzed intramolecular Ullmann-type cyclization was employed to form the N1-methylindazole ring as a key step [1]. This process chemistry development enabled an improved overall synthetic route achieving 22% yield over eight steps, representing a substantial improvement from the initial 12-step process with only 5.4% overall yield [1]. The optimized route incorporates an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone intermediate, culminating in copper-catalyzed cyclization [1]. This methodology demonstrates that N1-methylindazole can be efficiently constructed under conditions compatible with large-scale pharmaceutical manufacturing, in contrast to alternative synthetic approaches that require multiple protection/deprotection steps or produce difficult-to-separate regioisomer mixtures.

Process Chemistry Catalysis MET Kinase Inhibitor Large-Scale Synthesis

Physicochemical Property Differentiation: Solubility and Melting Point vs. Indazole

N1-Methylation of indazole produces distinct changes in fundamental physicochemical properties that impact formulation and handling. Unsubstituted indazole exhibits a melting point of 145°C and is characterized as insoluble in water [1]. In contrast, 1-methylindazole demonstrates a significantly lower melting point of 51-61°C and measurable aqueous solubility of 2 mg/L at 25°C . This represents a melting point depression of approximately 90°C relative to the parent compound, a change that fundamentally alters solid-state handling characteristics and thermal stability profiles. The compound's XLogP3 value of 2.1 [2] indicates moderate lipophilicity, with the absence of hydrogen bond donors (HBD = 0) and presence of one hydrogen bond acceptor (HBA = 1) [2] distinguishing it from unsubstituted indazole (HBD = 1). These differences arise directly from N1-methylation, which eliminates the N-H hydrogen bond donor capacity present in indazole while preserving the basic aromatic nitrogen as a hydrogen bond acceptor.

Physical Chemistry Formulation Development Preformulation Solid-State Properties

Optimal Scientific and Industrial Application Scenarios for 1-Methylindazole


CNS Drug Discovery: MAO-B Inhibitor Development Requiring Subnanomolar Potency and Extreme Selectivity

Research programs targeting monoamine oxidase B (MAO-B) for Parkinson's disease and other neurological disorders benefit specifically from the 1-methylindazole-5-carboxamide scaffold. As demonstrated in Section 3, the N1-methylated derivative PSB-1491 achieves an IC50 of 0.386 nM with >25000-fold selectivity over MAO-A [1]. This level of selectivity is critical for avoiding hypertensive crises associated with MAO-A inhibition, a limitation of earlier non-selective MAO inhibitors. The subnanomolar potency enables lower therapeutic doses, potentially improving the safety profile of CNS-penetrant MAO-B inhibitors. Medicinal chemistry teams should prioritize 1-methylindazole-based scaffolds when both potency and selectivity are non-negotiable design criteria, rather than relying on unsubstituted indazole analogs (4.1× lower potency) or indole-based alternatives (4.4× lower selectivity).

Oncology Kinase Inhibitor Lead Optimization: Enhancing Binding Affinity Through Scaffold Methylation

Kinase drug discovery programs targeting the Akt/PKB pathway or MET kinase can achieve significant potency gains by incorporating methylated indazole building blocks. The data from Section 3 demonstrates that C3-methylation of the indazole core improved Akt binding affinity 6.25-fold (Ki from 1.0 nM to 0.16 nM) [2], while the copper-catalyzed N1-methylindazole cyclization methodology enables efficient construction of MET kinase inhibitors at multikilogram scale with 22% overall yield [3]. For medicinal chemistry teams, the procurement of 1-methylindazole as a starting material or building block enables direct access to validated pharmacophores with demonstrated pathway from discovery to scalable manufacture. This scaffold is particularly valuable when optimizing Van der Waals interactions within hydrophobic kinase binding pockets or when seeking to improve cellular antiproliferative activity (3-fold improvement over staurosporine demonstrated).

Pharmaceutical API Manufacturing: Granisetron Intermediate with Stringent Purity Specifications

Industrial procurement of 1-methylindazole-3-carboxylic acid (CAS 50890-83-0) is essential for the commercial production of Granisetron hydrochloride, a widely prescribed antiemetic agent [4]. The pharmaceutical specification requires ≥99% purity with ≤0.1% limits on the 2-methylindazole acid isomer, as this regioisomeric impurity must be rigorously controlled to meet ICH guidelines for API manufacturing [4]. Quality control laboratories additionally require the compound as Granisetron Impurity D for analytical method development and validation [4]. Procurement specialists must evaluate suppliers based on demonstrated capability to consistently achieve these purity thresholds and provide comprehensive analytical documentation (CoA with HPLC purity, individual impurity quantification, and residual solvent analysis). Supplier selection should prioritize manufacturers with established quality systems and GMP compliance for pharmaceutical intermediates.

Synthetic Methodology Development: N1-Selective Alkylation and Regioselective Functionalization Studies

Academic and industrial research laboratories investigating regioselective N-alkylation of heterocycles or developing new synthetic methodologies benefit from 1-methylindazole as a well-characterized reference standard and model substrate. The thermodynamic stability advantage of 1-methylindazole over 2-methylindazole (3.2-3.6 kcal/mol) [5] provides a computational and experimental benchmark for studying regioisomer distributions in alkylation reactions. Unlike unsubstituted indazole, which exists as an equilibrium mixture of 1H- and 2H-tautomers complicating reactivity studies, 1-methylindazole is structurally locked in the 1-substituted configuration, enabling unambiguous interpretation of reaction outcomes and spectroscopic data. Its physicochemical properties—melting point of 51-61°C, measurable aqueous solubility of 2 mg/L, and computed XLogP3 of 2.1 [6]—make it suitable for developing and validating analytical methods including HPLC purity assays and NMR spectroscopy protocols for indazole-containing compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.